molecular formula C15H15N5O3 B15104183 2-(2-methoxyethyl)-1-oxo-N-(4H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide

2-(2-methoxyethyl)-1-oxo-N-(4H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B15104183
M. Wt: 313.31 g/mol
InChI Key: LPMAXINPHVPXFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyethyl)-1-oxo-N-(4H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a triazole ring, a methoxyethyl group, and a carboxamide group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethyl)-1-oxo-N-(4H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethyl)-1-oxo-N-(4H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .

Scientific Research Applications

2-(2-Methoxyethyl)-1-oxo-N-(4H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-methoxyethyl)-1-oxo-N-(4H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular functions and pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(2-methoxyethyl)-1-oxo-N-(4H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C15H15N5O3

Molecular Weight

313.31 g/mol

IUPAC Name

2-(2-methoxyethyl)-1-oxo-N-(1H-1,2,4-triazol-5-yl)isoquinoline-4-carboxamide

InChI

InChI=1S/C15H15N5O3/c1-23-7-6-20-8-12(13(21)18-15-16-9-17-19-15)10-4-2-3-5-11(10)14(20)22/h2-5,8-9H,6-7H2,1H3,(H2,16,17,18,19,21)

InChI Key

LPMAXINPHVPXFY-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NC=NN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.